molecular formula C13H8IN3O2 B3159945 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 865657-80-3

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B3159945
CAS RN: 865657-80-3
M. Wt: 365.13 g/mol
InChI Key: CLRYLXAWKMAGPK-UHFFFAOYSA-N
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Description

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 865657-80-3 . It has a molecular weight of 365.13 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and similar compounds has been achieved via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient synthesis of N-fused heterocyclic compounds including N ′- (1- (4-nitrophenyl)ethylidene)imidazo [1,2- a ]pyridine-6-carbohydrazide derivatives is successfully achieved via a five-component cascade reaction .


Molecular Structure Analysis

The InChI Code for 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is 1S/C13H8IN3O2/c14-10-4-5-13-15-12 (8-16 (13)7-10)9-2-1-3-11 (6-9)17 (18)19/h1-8H .


Physical And Chemical Properties Analysis

The physical form of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is solid . The compound has a molecular weight of 365.13 .

Scientific Research Applications

Organic Synthesis

“6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is a valuable heterocyclic scaffold in organic synthesis . It’s intriguing chemical structure makes it a distinctive organic nitrogen-bridged heterocyclic compound .

Pharmaceutical Chemistry

This compound plays a significant role in pharmaceutical chemistry . Its derivatives are constantly being developed due to their varied biological activity .

Medicinal Applications

Imidazo[1,2-a]pyridine derivatives, including “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine”, have several uses in medicines . They have displayed a broad spectrum of pharmacological and biological activities .

Anti-Inflammatory Properties

Some derivatives of imidazo[1,2-a]pyridine have shown anti-inflammatory properties . This makes “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” a potential candidate for the development of new anti-inflammatory drugs.

Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have also demonstrated antiviral properties . This suggests that “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” could be used in the development of antiviral medications.

Antifungal Properties

Some imidazo[1,2-a]pyridine derivatives have exhibited antifungal properties . This indicates that “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” could potentially be used in the creation of antifungal treatments.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown anticancer properties . This suggests that “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” could be a potential candidate for the development of new anticancer drugs.

Anxiolytic Properties

Some imidazo[1,2-a]pyridine derivatives have demonstrated anxiolytic properties . This indicates that “6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” could potentially be used in the creation of anxiolytic treatments.

Safety and Hazards

The safety information for 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRYLXAWKMAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248458
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

CAS RN

865657-80-3
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865657-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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